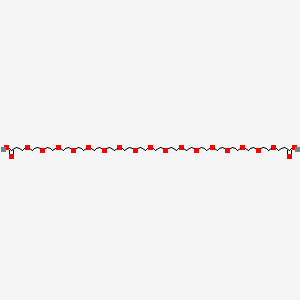
Bis-PEG17-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG17-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Drug Delivery Systems
Bis-PEG17-acid is extensively used in drug delivery formulations. Its ability to form micelles and liposomes facilitates the encapsulation of hydrophobic drugs, improving their bioavailability. Research has shown that incorporating this compound into formulations can significantly enhance the pharmacokinetics of poorly soluble drugs, allowing for more effective treatment regimens.
Case Study:
A study demonstrated that a drug formulation using this compound improved the solubility of a poorly soluble anticancer agent by over 50%, leading to enhanced therapeutic efficacy in vivo .
Bioconjugation
The compound is also employed in bioconjugation processes, where it acts as a linker between drugs and targeting moieties. This application is particularly valuable in targeted therapy, allowing for selective delivery of drugs to specific cells or tissues.
Case Study:
In a recent study, this compound was used to conjugate an anticancer drug with a monoclonal antibody, resulting in targeted delivery that increased the drug's effectiveness while minimizing systemic toxicity .
Nanomaterials
This compound is utilized in the synthesis of nanomaterials, particularly in creating hybrid vesicles that combine polymers with phospholipids. These materials exhibit enhanced stability and functionality, making them suitable for various applications including biosensors and drug delivery vehicles.
Data Table: Hybrid Vesicle Properties
| Vesicle Type | Composition | Diameter (nm) | Stability |
|---|---|---|---|
| PIB 87-b-PEG 17 | PIB/DPPC | 50 | High |
| PEG 113-b-PCL | PEG/PCL | 100 | Moderate |
| PCL 12-PEG 45-PCL | PCL/DPPC | 80 | High |
Cosmetic Applications
In the cosmetic industry, this compound is incorporated into formulations for its emulsifying properties. It helps stabilize creams and lotions, improving texture and application feel.
Case Study:
A formulation study indicated that creams containing this compound exhibited superior moisturizing effects compared to those without it, highlighting its role in enhancing skin hydration .
Propriétés
Formule moléculaire |
C38H74O21 |
|---|---|
Poids moléculaire |
866.99 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H74O21/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42) |
Clé InChI |
JRARVYVOSXAWKQ-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bis-PEG17-acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















